molecular formula C20H17N3O4 B4318828 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

Cat. No.: B4318828
M. Wt: 363.4 g/mol
InChI Key: DZSHSMBBXRFJRE-UHFFFAOYSA-N
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Description

4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound features a pyrrolopyrimidine core with a phenyl group and a benzoic acid moiety, making it a potential candidate for various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Condensation Reactions: The compound can be synthesized through condensation reactions involving hydrazonoyl halides and alkyl carbothioates or carbothioamides in the presence of triethylamine.

  • Cycloaddition Reactions: Nitrilimines derived from hydrazonoyl halides can undergo cycloaddition reactions with dipolarophiles to form the pyrrolopyrimidine core.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using controlled reaction conditions to ensure consistency and purity.

  • Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.

Types of Reactions:

  • Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be applied to modify the pyrrolopyrimidine core.

  • Substitution Reactions: Substitution reactions can be used to introduce different functional groups at specific positions on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives, such as benzene-1,2,4-tricarboxylic acid.

  • Reduction Products: Reduced pyrrolopyrimidines with altered electronic properties.

  • Substitution Products: Derivatives with different substituents on the pyrrolopyrimidine core.

Properties

IUPAC Name

4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-22-15-11-23(14-9-7-13(8-10-14)19(25)26)18(24)16(15)17(21-20(22)27)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSHSMBBXRFJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry research. Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes. Medicine: Industry: Use in the development of advanced materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

  • Imidazoles: Exhibiting diverse biological activities such as antibacterial, antifungal, and anti-inflammatory effects.

  • Indoles: Possessing various biological activities, including antiviral, anticancer, and antioxidant properties.

Uniqueness: 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid
Reactant of Route 2
4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoic acid

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